N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
Overview
Description
N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound characterized by the presence of a difluorobenzoyl group and a pyrrole moiety attached to a benzenecarbohydrazide backbone
Scientific Research Applications
Chemistry
In organic synthesis, N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Attachment of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced through an acylation reaction using 2,6-difluorobenzoyl chloride and a suitable base such as triethylamine.
Formation of the Benzenecarbohydrazide Backbone: This involves the reaction of hydrazine hydrate with a benzoic acid derivative to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The difluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluorobenzoyl group could enhance binding affinity through interactions with hydrophobic pockets, while the pyrrole moiety might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N’-(2,6-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide: Similar structure but with chlorine atoms instead of fluorine.
N’-(2,6-dimethylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide: Methyl groups replace the fluorine atoms.
Uniqueness
The presence of fluorine atoms in N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.
Properties
IUPAC Name |
2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-13-7-5-8-14(20)16(13)18(25)22-21-17(24)12-6-1-2-9-15(12)23-10-3-4-11-23/h1-11H,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKATTHEVKJQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CC=C2F)F)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327269 | |
Record name | 2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822308 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478062-96-3 | |
Record name | 2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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